molecular formula C10H10N2O2 B13018847 methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B13018847
M. Wt: 190.20 g/mol
InChI Key: BWGUXLVQRHWAQW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of bases and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins. This inhibition can lead to antiproliferative effects on cancer cells, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-5-8-7(10(13)14-2)3-4-11-9(8)12-6/h3-5H,1-2H3,(H,11,12)

InChI Key

BWGUXLVQRHWAQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)C(=O)OC

Origin of Product

United States

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